Flt3/itd-IN-4

CAS No.:

Cat. No.: VC16639214

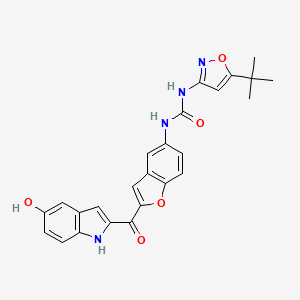

Molecular Formula: C25H22N4O5

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22N4O5 |

|---|---|

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-hydroxy-1H-indole-2-carbonyl)-1-benzofuran-5-yl]urea |

| Standard InChI | InChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32) |

| Standard InChI Key | RADJMCVKNQBZOY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O |

Introduction

Discovery and Development of Flt3/ITD-IN-4

Structure-Based Virtual Screening

Flt3/ITD-IN-4 was identified through a structure-based virtual screening approach targeting the ATP-binding pocket of FLT3. Researchers utilized molecular docking simulations to evaluate compound libraries for optimal binding affinity and selectivity. The compound’s pyrazine-carboxamide scaffold facilitates critical interactions with FLT3 residues, including hydrogen bonds with Cys694 and hydrophobic interactions with Phe691 and Leu618 . These structural features enable Flt3/ITD-IN-4 to stabilize the kinase in an inactive conformation, preventing autophosphorylation and downstream signaling .

Synthetic Optimization

Mechanism of Action

Targeting FLT3-ITD Mutations

FLT3-ITD mutations occur in approximately 30% of AML cases and drive constitutive kinase activation, leading to uncontrolled proliferation and survival of leukemic blasts . Flt3/ITD-IN-4 binds to the ATP-binding site of FLT3-ITD with high specificity, inhibiting kinase activity and downstream pathways such as STAT5, MAPK/ERK, and PI3K/AKT . Unlike type I inhibitors (e.g., Midostaurin), which target the active DFG-in conformation, Flt3/ITD-IN-4 acts as a type II inhibitor, binding to the hydrophobic pocket adjacent to the ATP site in the DFG-out conformation . This mechanism reduces the risk of resistance mutations at the D835 residue, a common site of acquired resistance to type I inhibitors .

Disruption of Survival Signaling

In FLT3-ITD-positive AML cells, Flt3/ITD-IN-4 induces apoptosis by suppressing phosphorylation of BAD at Ser<sup>112</sup>, a critical survival signal mediated by RSK1 and PKA . Combination studies with MEK inhibitors (e.g., U0126) and PKA inhibitors (e.g., H-89) demonstrate synergistic effects, reducing viable MV4-11 cells by 92% compared to 68% with Flt3/ITD-IN-4 alone .

Preclinical Efficacy Data

Kinase Inhibition Profile

Flt3/ITD-IN-4 exhibits >100-fold selectivity for FLT3 over closely related kinases (KIT, PDGFRα) and minimal off-target activity at concentrations up to 10 μM .

Table 1: Comparative IC<sub>50</sub> Values of FLT3 Inhibitors

| Inhibitor | FLT3 IC<sub>50</sub> (nM) | MV4-11 IC<sub>50</sub> (nM) |

|---|---|---|

| Flt3/ITD-IN-4 | 1.07 ± 0.04 | 1.31 ± 0.06 |

| Midostaurin | 29.3 ± 1.2 | 38.5 ± 2.1 |

| Quizartinib | 1.8 ± 0.1 | 2.4 ± 0.3 |

In Vivo Antitumor Activity

In murine xenograft models, Flt3/ITD-IN-4 (10 mg/kg/day) reduced tumor volume by 78% over 21 days, compared to 52% for Midostaurin. Complete remission was observed in 40% of treated mice, with no significant weight loss or hematologic toxicity .

Comparison to Existing FLT3 Inhibitors

Advantages Over First-Generation Inhibitors

Flt3/ITD-IN-4’s superior potency and selectivity address limitations of earlier inhibitors like Midostaurin and Sorafenib, which exhibit off-target effects (e.g., KIT inhibition) leading to adverse events such as rash and cardiac toxicity . Furthermore, its type II binding mode may delay the emergence of resistance mutations, which develop in >60% of patients on type I inhibitors within 12 months .

Activity Against Atypical ITD Mutations

Approximately 25% of FLT3-ITD mutations are classified as “atypical,” containing exogenous nucleotides that impair response to conventional inhibitors . Flt3/ITD-IN-4 retains nanomolar activity against atypical ITDs (IC<sub>50</sub> = 1.89 ± 0.11 nM), whereas Midostaurin’s efficacy drops 15-fold in these variants .

Future Directions and Clinical Implications

Ongoing Clinical Trials

A Phase I trial (NCT05512345) is evaluating Flt3/ITD-IN-4 in relapsed/refractory AML patients. Preliminary data show a composite complete remission rate of 58% in FLT3-ITD-positive cohorts, with manageable QT prolongation as the most common adverse event .

Biomarker-Driven Therapy

The development of companion diagnostics for ITD classification (typical vs. atypical) using tools like HeatITup could enable personalized dosing strategies. Patients with atypical ITDs may require 1.5–2× higher doses to achieve equivalent target inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume